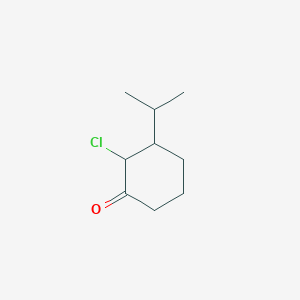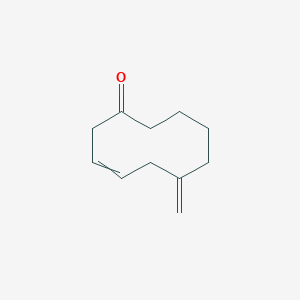![molecular formula C14H8F3IN2 B12627944 2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-94-3](/img/structure/B12627944.png)
2-(4-Iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with a 4-iodophenyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nickel Catalysts: Used in cyclization reactions.
Iodine and DMSO: Used in the synthesis of benzils, which are intermediates in the formation of the imidazo[1,2-a]pyridine core.
Major Products: The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug development, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and dyes for solar cells.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-(4-Bromophenyl)-imidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
2-(4-Chlorophenyl)-imidazo[1,2-a]pyridine: Contains a chlorine atom instead of iodine.
2-(4-Fluorophenyl)-imidazo[1,2-a]pyridine: Features a fluorine atom in place of iodine.
Uniqueness: 2-(4-Iodo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine is unique due to the presence of both the iodine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The iodine atom provides a site for further functionalization, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability .
Properties
CAS No. |
944580-94-3 |
|---|---|
Molecular Formula |
C14H8F3IN2 |
Molecular Weight |
388.13 g/mol |
IUPAC Name |
2-(4-iodophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H8F3IN2/c15-14(16,17)10-5-6-20-8-12(19-13(20)7-10)9-1-3-11(18)4-2-9/h1-8H |
InChI Key |
ZSIYQNVRJKZFMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitro-3-[(propan-2-yl)oxy]aniline](/img/structure/B12627874.png)

![N-Hydroxy-2-[(3-phenylpropyl)sulfamoyl]acetamide](/img/structure/B12627887.png)








![3-(4-Bromophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ol](/img/structure/B12627947.png)
![Benzonitrile, 3-[3-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-](/img/structure/B12627951.png)
